App-chminaca - 1185887-14-2

App-chminaca

Catalog Number: EVT-259536
CAS Number: 1185887-14-2
Molecular Formula: C24H28N4O2
Molecular Weight: 404.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

APP-CHMINACA (PX-3) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole carboxamide subclass. [] This class of substances is frequently reported internationally as new psychoactive substances (NPS). [, ] Due to the rapid emergence of these compounds, research on their pharmacological and metabolic properties often lags behind their appearance on the market. [, ] Understanding these characteristics is crucial for clinical and forensic communities to identify causative agents in patient samples and assess their potential toxic effects. []

Chemical Reactions Analysis (Metabolism)

In vitro studies utilizing human liver microsomes have provided valuable insights into the Phase I metabolism of APP-CHMINACA. [] The primary metabolic pathways involve hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent. [] Researchers identified twelve metabolites encompassing seven distinct classes, with the most abundant being:

  • M1: Product of amide hydrolysis with no further biotransformation. []
  • M2.1: Product of amide hydrolysis with monohydroxylation. []
  • M6: Dihydroxylated metabolite on the CHM group. []

These metabolites, particularly M1, M2.1, and M6, are proposed as potential markers for identifying APP-CHMINACA consumption. []

Mechanism of Action

APP-CHMINACA functions as a potent agonist of the cannabinoid receptor type 1 (CB1). [] It exhibits a high affinity for CB1, leading to its activation and subsequent downstream signaling. [] Compared to the historical SCRA JWH-018, APP-CHMINACA demonstrates greater efficacy in activating CB1, implying a potentially stronger pharmacological effect. []

Applications

The primary application of APP-CHMINACA in scientific research is as a tool to investigate the endocannabinoid system (ECS) and the pharmacology of SCRAs. [, ] Specifically:

  • Understanding CB1 Receptor Pharmacology: Due to its high potency and efficacy at the CB1 receptor, APP-CHMINACA can be used to study the downstream effects of CB1 activation. [, ] This includes investigating its role in various physiological processes like pain perception, appetite regulation, and mood.
  • Developing Analytical Standards: Identification of specific metabolites from in vitro studies using human liver microsomes aids in developing analytical standards for detecting APP-CHMINACA in biological samples. [] This is crucial for forensic analysis and clinical toxicology.
  • Predicting Metabolic Processes: Understanding the metabolic pathways of APP-CHMINACA can help predict the metabolism of similar, yet-to-be-studied SCRAs. [] This allows for more efficient identification and characterization of emerging NPS.

ADB-BINACA

    Compound Description: ADB-BINACA ([(1-adamantyl)(1-methyl-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoic acid) is a potent synthetic cannabinoid receptor agonist (SCRA) that was reported between 2018 and 2020. It exhibits high potency as a CB1 agonist with an EC50 of 6.36 nM. [] ADB-BINACA also displays greater efficacy than the historical SCRA JWH-018. []

    Relevance: ADB-BINACA, like APP-CHMINACA, features an indazole core and a "bulky" tert-butyl moiety in the pendant amino acid side chain. [] These shared structural features contribute to their similar pharmacological profiles as potent SCRAs.

4F-MDMB-BINACA

    Compound Description: 4F-MDMB-BINACA (methyl (S)-2-[[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate) is another recently emerged potent SCRA, first reported between 2018 and 2020. [] It exhibits an EC50 of 7.39 nM for CB1 activation, demonstrating high potency. [] Similar to ADB-BINACA, 4F-MDMB-BINACA also shows greater efficacy compared to JWH-018. []

    Relevance: This compound shares a core indazole structure with APP-CHMINACA, as well as a "bulky" tert-butyl moiety in the pendant amino acid side chain. [] This makes it structurally similar to both APP-CHMINACA and ADB-BINACA and likely contributes to its high potency as a CB1 agonist.

MDMB-4en-PINACA

    Compound Description: MDMB-4en-PINACA (methyl 2-[[1-(4-methylpentyl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbut-3-enoate) is a recently detected SCRA identified between 2018 and 2020. [] It exhibits the highest potency among the tested SCRAs in the study, with an EC50 of 2.33 nM for CB1 activation. [] This compound also demonstrates greater efficacy than JWH-018. []

    Relevance: Similar to APP-CHMINACA, MDMB-4en-PINACA features an indazole core. [] Additionally, it also shares the presence of a "bulky" tert-butyl moiety in the pendant amino acid side chain with both APP-CHMINACA and the previously mentioned ADB-BINACA and 4F-MDMB-BINACA. []

APP-BINACA

    Compound Description: APP-BINACA (methyl 2-[[1-(pentan-3-yl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate) is a recently emerged SCRA identified between 2018 and 2020. [] It displays moderate potency as a CB1 agonist, with an EC50 of 159 nM. [] Unlike other SCRAs in the same study, APP-BINACA shows relatively lower efficacy compared to JWH-018. []

    Relevance: Similar to APP-CHMINACA, this compound also possesses an indazole core structure. [] Both compounds also share a "bulky" tert-butyl moiety in the pendant amino acid side chain. []

MDMB-CHMINACA

    Compound Description: MDMB-CHMINACA (Methyl 2-{[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-methyl}-3,3-dimethylbutanoate) is a newly synthesized cannabinoid identified in a US NMS lab. [] Its metabolic pathways and major metabolites were previously uncharacterized. [] Biotransformation of this compound primarily occurs at the cyclohexylmethyl tail. []

    Relevance: MDMB-CHMINACA shares a very close structural similarity to APP-CHMINACA. Both compounds feature an indazole core, a cyclohexylmethyl tail, and a tert-butyl group attached to the indazole ring via an amide linkage. [], [] The primary metabolic transformations of both compounds involve modifications at the cyclohexylmethyl substituent. [], []

AB-CHMINACA

    Compound Description: AB-CHMINACA (N-[(9S,10S)-9-hydroxy-9-(hydroxymethyl)-6-methyloctan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is an indole-based synthetic cannabinoid belonging to a new class of SCs that feature a valine derivative structure with a cyclohexylmethyl side chain. [] It has been linked to severe clinical toxicity, including neuropsychiatric symptoms, compared to earlier generations of SCs. []

    Relevance: AB-CHMINACA, like APP-CHMINACA, possesses a cyclohexylmethyl side chain attached to the indazole core structure. [], [] Both compounds fall under the broader category of synthetic cannabinoids. [], []

Properties

CAS Number

1185887-14-2

Product Name

App-chminaca

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide

Molecular Formula

C24H28N4O2

Molecular Weight

404.51

InChI

InChI=1S/C24H28N4O2/c25-23(29)20(15-17-9-3-1-4-10-17)26-24(30)22-19-13-7-8-14-21(19)28(27-22)16-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,20H,2,5-6,11-12,15-16H2,(H2,25,29)(H,26,30)/t20-/m0/s1

InChI Key

DMHWDSGURMXMGE-FQEVSTJZSA-N

SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

APP-CHMINACA, APP-CHMINACA RME, PX-3-, PX-3, PX3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.